molecular formula C10H10FNO3 B13089741 Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate

Cat. No.: B13089741
M. Wt: 211.19 g/mol
InChI Key: WGRSXHQCAZLSOC-UHFFFAOYSA-N
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Description

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate is a chemical compound that belongs to the class of fluorinated pyridines

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate (CAS: 1500470-93-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fluorinated pyridine ring, which is significant for its biological activity. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.

Molecular Formula: C₁₀H₉FNO₃
Molecular Weight: 211.19 g/mol
CAS Number: 1500470-93-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The ester functional group can undergo hydrolysis, releasing active metabolites that may modulate enzyme activity or receptor interactions. The fluorine atom on the pyridine ring may enhance binding affinity to certain biological targets, potentially leading to increased potency in therapeutic applications.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)25Cell cycle arrest

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation, which are crucial for cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the potential application of this compound in developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of fluorinated pyridine derivatives, including this compound. The results demonstrated that modifications at the pyridine ring significantly impacted anticancer potency, with fluorination enhancing activity against breast and lung cancer cell lines .
  • Antimicrobial Evaluation : Another research article assessed various pyridine derivatives for their antimicrobial properties against clinical isolates. This compound exhibited promising activity against multidrug-resistant strains, suggesting its potential as a lead compound for further development .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanoate

InChI

InChI=1S/C10H10FNO3/c1-6(10(14)15-2)9(13)8-4-3-7(11)5-12-8/h3-6H,1-2H3

InChI Key

WGRSXHQCAZLSOC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=NC=C(C=C1)F)C(=O)OC

Origin of Product

United States

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